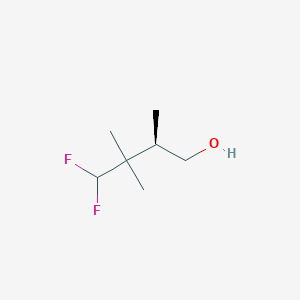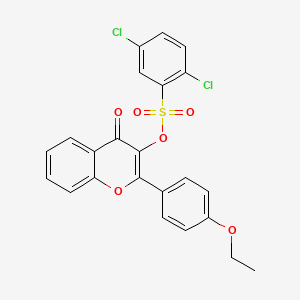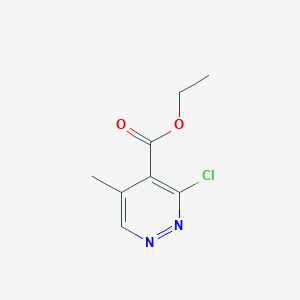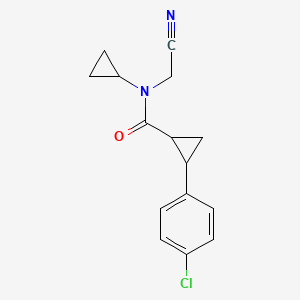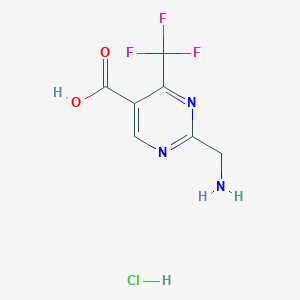![molecular formula C17H23ClN2O2 B2560847 tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1093956-90-1](/img/structure/B2560847.png)
tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring system. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Spiro[indoline-3,4’-piperidines] have been identified as vesicular acetylcholine transporters . These transporters play a crucial role in the regulation of neurotransmitter release, which is essential for normal brain function.
Mode of Action
It is known that spiro[indoline-3,4’-piperidines] can interact with vesicular acetylcholine transporters , which suggests that “tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” may influence neurotransmitter release and neuronal signaling.
Biochemical Pathways
Given its potential interaction with vesicular acetylcholine transporters , it may impact the cholinergic system, which plays a key role in memory, attention, and other cognitive functions.
Pharmacokinetics
It is known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This could potentially influence the compound’s bioavailability.
Result of Action
Given its potential interaction with vesicular acetylcholine transporters , it may influence neurotransmitter release and neuronal signaling, potentially impacting cognitive functions such as memory and attention.
Action Environment
It is known that the tert-butyl group can modulate the self-assembly behavior of organic molecules on surfaces , suggesting that environmental factors such as temperature and pH could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through a series of steps. One common method involves the cyclization of an indoline derivative with a piperidine derivative under specific conditions. For example, the reaction may involve the use of a Lewis acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate include other spirocyclic compounds, such as spiro[indole-[4H]pyrazolo[3,4-b]quinoline] and spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile .
Uniqueness
What sets tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate apart from other similar compounds is its specific combination of functional groups and its unique spirocyclic structure. This gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl 6-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQIABULNFLRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)
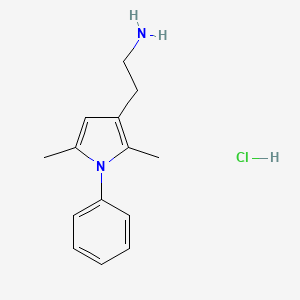

![tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate](/img/structure/B2560771.png)
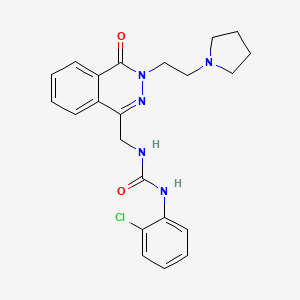
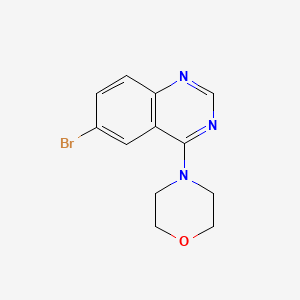
![Ethyl 4-({4-[(3,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2560778.png)
